An In-Depth Technical Guide to 3-(3-Benzo(b)thienyl)alanine: Synthesis, Analysis, and Application as an Indoleamine 2,3-Dioxygenase Inhibitor
An In-Depth Technical Guide to 3-(3-Benzo(b)thienyl)alanine: Synthesis, Analysis, and Application as an Indoleamine 2,3-Dioxygenase Inhibitor
This technical guide provides a comprehensive overview of 3-(3-Benzo(b)thienyl)alanine (CAS Number: 72120-71-9), a notable non-proteinogenic amino acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and its significant role as a competitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a critical target in cancer immunotherapy.
Introduction: The Significance of a Tryptophan Analogue
3-(3-Benzo(b)thienyl)alanine is a sulfur-containing analogue of the essential amino acid L-tryptophan.[1] Its structure, featuring a benzo[b]thiophene moiety in place of the indole ring, confers unique physicochemical and biological properties.[2] This structural modification makes it a valuable tool in biochemical research and a promising scaffold in drug discovery, particularly in the realm of oncology.[3]
The primary focus of this guide is to elucidate the scientific underpinnings of 3-(3-Benzo(b)thienyl)alanine's utility, with a particular emphasis on its function as an inhibitor of the immunosuppressive enzyme IDO1.[4] By competitively binding to the active site of IDO1, this tryptophan analogue can modulate the kynurenine pathway, a key mechanism of immune escape in the tumor microenvironment.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(3-Benzo(b)thienyl)alanine is fundamental for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 72120-71-9 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂S | [1] |
| Molecular Weight | 221.28 g/mol | [1] |
| Appearance | Almost white powder | [3] |
| IUPAC Name | (2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid | [1] |
| Synonyms | L-3-Benzothienylalanine, 3-BBTA, beta-(3-benzo(b)thienyl)alanine | [1] |
| Melting Point | 280°C | [6] |
Synthesis of 3-(3-Benzo(b)thienyl)alanine
The synthesis of racemic 3-(3-Benzo(b)thienyl)alanine is most effectively achieved through the well-established diethyl acetamidomalonate synthesis.[7] This method involves the alkylation of diethyl acetamidomalonate with a suitable electrophile, followed by hydrolysis and decarboxylation.
Synthesis Workflow
Caption: Synthetic workflow for 3-(3-Benzo(b)thienyl)alanine.
Detailed Experimental Protocol
Part 1: Synthesis of 3-Chloromethylbenzo[b]thiophene (Starting Material)
While 3-bromomethylbenzo[b]thiophene is also a suitable starting material, the synthesis of the chloro-derivative is often preferred for its stability. A common method involves the radical chlorination of 3-methylbenzo[b]thiophene. For the purpose of this guide, we will assume the availability of the chloro- or bromo- derivative. A representative synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene involves reacting 3-methyl-7-chlorobenzo[b]thiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as a C6-C8 straight-chain alkane under irradiation.[8][9]
Part 2: Synthesis of Racemic 3-(3-Benzo(b)thienyl)alanine
This protocol is adapted from established procedures for amino acid synthesis using diethyl acetamidomalonate.[7][10][11]
Step 2a: Enolate Formation
-
Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add absolute ethanol.
-
Base Preparation: Carefully add sodium metal (1.1 equivalents) in small portions to the absolute ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas. Ensure proper ventilation.
-
Addition of Diethyl Acetamidomalonate: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl acetamidomalonate (1.0 equivalent) dropwise to the sodium ethoxide solution with stirring.
Step 2b: Alkylation
-
Addition of Alkyl Halide: To the resulting enolate solution, add a solution of 3-chloromethylbenzo[b]thiophene (1.0 equivalent) in absolute ethanol dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkylated diethyl acetamidomalonate.
Step 3: Hydrolysis and Decarboxylation
-
Reaction Setup: Transfer the crude alkylated product to a round-bottom flask and add 6 M hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 4-16 hours.[11] This step hydrolyzes the ester and amide groups and subsequently decarboxylates the intermediate.
-
Isolation: Cool the reaction mixture to room temperature. The crude amino acid may precipitate. Concentrate the solution under reduced pressure to obtain the crude 3-(3-Benzo(b)thienyl)alanine hydrochloride salt.
Step 4: Purification
-
Neutralization and Crystallization: Dissolve the crude product in a minimal amount of hot water. Adjust the pH to the isoelectric point (typically around pH 5-7) with a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.[12]
-
Recrystallization: Cool the solution slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.[13] Collect the crystals by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 3-(3-Benzo(b)thienyl)alanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in D₂O):
-
Aromatic Protons (Benzo[b]thiophene): Multiple signals in the range of δ 7.0-8.0 ppm.
-
α-Proton: A triplet or doublet of doublets around δ 3.8-4.2 ppm.
-
β-Protons: Two diastereotopic protons appearing as a multiplet or two separate doublet of doublets in the range of δ 3.0-3.5 ppm.
Expected ¹³C NMR (in D₂O):
-
Carbonyl Carbon: A signal around δ 175-180 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.
-
α-Carbon: A signal around δ 55-60 ppm.
-
β-Carbon: A signal around δ 30-35 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the final product. For chiral molecules like amino acids, chiral HPLC is necessary to determine the enantiomeric excess if an asymmetric synthesis or resolution was performed.
General HPLC Method for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Detection: UV at 220 nm and/or 280 nm.
Chiral HPLC for Enantiomeric Resolution:
For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs or those employing chiral crown ethers or ligand-exchange chromatography have been shown to be effective for the separation of underivatized amino acids.[16][17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrum (Electrospray Ionization - ESI):
-
[M+H]⁺: m/z 222.0583 (calculated for C₁₁H₁₂NO₂S⁺).
-
Fragmentation: Common fragmentation pathways for amino acids include the loss of water (H₂O) and the carboxyl group (as CO or COOH).[2][18][19][20]
Biological Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
The most significant biological activity of 3-(3-Benzo(b)thienyl)alanine is its role as a competitive inhibitor of IDO1.[4]
Mechanism of IDO1 Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[5] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which are themselves immunosuppressive.[5] This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance.
3-(3-Benzo(b)thienyl)alanine, as a structural analogue of tryptophan, competes with the natural substrate for binding to the active site of IDO1.[21] The replacement of the indole nitrogen with a sulfur atom in the benzothiophene ring is a critical modification that allows the molecule to bind to the enzyme but prevents it from being catabolized.[4] This competitive inhibition blocks the enzymatic activity of IDO1, thereby restoring local tryptophan levels and reducing the production of immunosuppressive kynurenine metabolites.
Caption: Mechanism of IDO1 inhibition by 3-(3-Benzo(b)thienyl)alanine.
Potency and Structure-Activity Relationship (SAR)
Studies have shown that β-[3-benzo(b)thienyl]-DL-alanine is a potent competitive inhibitor of indoleamine 2,3-dioxygenase, with a reported inhibitory constant (Ki) in the range of 7-70 µM.[4] The benzothiophene moiety is crucial for this activity. The sulfur atom, being isosteric to the indole NH group, allows for appropriate binding within the hydrophobic active site of IDO1.[22] The planarity and aromaticity of the fused ring system likely contribute to favorable π-stacking interactions within the enzyme's active site. Further modifications to the benzothiophene ring could be explored to enhance potency and selectivity.[22][23]
In Vitro IDO1 Inhibition Assay Protocol
A common method to assess the inhibitory activity of compounds against IDO1 is a cell-based assay that measures the production of kynurenine.[24][25]
-
Cell Culture: Human cancer cell lines that express IDO1 upon stimulation, such as SKOV-3 ovarian cancer cells, are cultured in appropriate media.[24]
-
IDO1 Induction: The cells are treated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.[24]
-
Inhibitor Treatment: The cells are then treated with varying concentrations of 3-(3-Benzo(b)thienyl)alanine.
-
Kynurenine Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of kynurenine is determined, often through a colorimetric assay involving p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow product with kynurenine that can be measured spectrophotometrically at approximately 480 nm.[25] Alternatively, more sensitive methods like HPLC or LC-MS/MS can be used.[25]
-
Data Analysis: The percentage of IDO1 inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value (the concentration of inhibitor required to reduce IDO1 activity by 50%) is determined by plotting the inhibition data against the inhibitor concentration.[26][27]
Applications and Future Perspectives
3-(3-Benzo(b)thienyl)alanine serves as a valuable research tool and a promising lead compound in drug discovery.
-
Biochemical Research: As a tryptophan analogue and IDO1 inhibitor, it is instrumental in studying the kynurenine pathway and its role in immune regulation and disease.[3]
-
Drug Development: Its ability to inhibit IDO1 makes it a scaffold of interest for the development of novel cancer immunotherapies.[3] Combination therapies with checkpoint inhibitors are a particularly promising avenue of investigation.
-
Peptide Synthesis: The incorporation of this unnatural amino acid into peptides can lead to novel peptidomimetics with enhanced stability and biological activity.
Future research will likely focus on the asymmetric synthesis of the pure L-enantiomer to enhance its biological activity, as enzymes are stereospecific. Furthermore, detailed structure-activity relationship studies will be crucial for the rational design of more potent and selective IDO1 inhibitors based on the benzothiophene scaffold.
Conclusion
3-(3-Benzo(b)thienyl)alanine is a multifaceted molecule with significant potential in both fundamental research and therapeutic development. Its straightforward synthesis, coupled with its potent and well-characterized inhibitory activity against IDO1, positions it as a key compound for scientists working to unravel the complexities of the tumor microenvironment and develop next-generation cancer immunotherapies. This guide provides the foundational knowledge and practical protocols to facilitate further exploration and application of this important tryptophan analogue.
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